AV-5080: A Deep Dive into its Mechanism of Action Against Influenza Virus
AV-5080: A Deep Dive into its Mechanism of Action Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical data and mechanism of action of AV-5080, a potent neuraminidase inhibitor developed for the treatment of influenza virus infections. The information presented herein is a synthesis of available scientific literature, designed to inform researchers and professionals in the field of antiviral drug development.
Core Mechanism of Action
AV-5080 is a highly potent, orally active small molecule that functions as a neuraminidase inhibitor.[1][2][3] Its primary mode of action is to block the enzymatic activity of the influenza virus neuraminidase (NA) protein.[1][2] Neuraminidase is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues, thereby preventing viral aggregation at the cell surface and promoting the spread of the infection. By binding to the active site of the neuraminidase enzyme, AV-5080 prevents this cleavage, leading to the clumping of newly formed virus particles on the host cell surface and limiting their release and subsequent infection of other cells.
The chemical name for AV-5080 is (3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid. Its design was informed by 3D molecular docking and pharmacophore modeling to optimize its binding to the neuraminidase active site.
Quantitative Efficacy Data
AV-5080 has demonstrated potent in vitro activity against a range of influenza A and B virus strains, including those resistant to the widely used neuraminidase inhibitor, oseltamivir.
Table 1: In Vitro Neuraminidase Inhibition
| Influenza Virus Strain | AV-5080 IC₅₀ (nM) | Oseltamivir IC₅₀ (nM) | Reference |
| A/duck/Minnesota/1525/1981 (H5N1) | 0.03 | - | |
| A/Perth/265/2009 (H1N1) | 0.07 | - |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.
Table 2: Antiviral Activity in Cell Culture
| Influenza Virus Strain | Cell Line | AV-5080 EC₉₀ (nM) | Oseltamivir EC₉₀ (nM) | Reference |
| A/California/07/2009 (H1N1) | MDCK | 0.71 ± 0.24 | ~19.88 |
EC₉₀ (Half maximal effective concentration) represents the concentration of the drug required to achieve 90% of the maximum antiviral effect in cell culture. The EC₉₀ for oseltamivir was calculated based on the statement that AV-5080's EC₉₀ is 28 times lower. MDCK (Madin-Darby Canine Kidney) cells are a standard cell line used for influenza virus research.
In Vivo Efficacy
In pre-clinical animal studies, AV-5080 has shown significant efficacy in a mouse model of influenza infection.
Table 3: In Vivo Efficacy in a Mouse Model
| Influenza Virus Strain | Treatment | Dose (mg/kg) | Survival Rate | Reference |
| A/Aichi/2/1969 (H3N2) | AV-5080 | 25 | 90% | |
| A/Aichi/2/1969 (H3N2) | Oseltamivir | 25 | 100% |
Safety and Pharmacokinetics
Pre-clinical safety pharmacology studies have been conducted on AV-5080.
Table 4: Pre-clinical Safety and Pharmacokinetic Profile
| Parameter | Result | Reference |
| Safety | ||
| AMES Test | No signs of genotoxicity | |
| Chromosomal Aberration Test | No signs of genotoxicity | |
| hERG Test | No signs of cardiotoxicity | |
| Pharmacokinetics | ||
| Plasma Stability (rat, dog, human) | >93% remaining after 24h |
Detailed Experimental Protocols
While full, detailed step-by-step protocols are proprietary and not fully available in the public domain, the following sections outline the methodologies for the key experiments cited based on the available literature.
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The assay measures the cleavage of a fluorogenic substrate by the neuraminidase enzyme. The fluorescence produced is proportional to the enzyme's activity. The reduction in fluorescence in the presence of an inhibitor indicates its potency.
Methodology:
-
Enzyme Source: Recombinant or purified neuraminidase from the influenza virus strain of interest.
-
Substrate: A fluorogenic substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Procedure: a. The neuraminidase enzyme is pre-incubated with varying concentrations of AV-5080. b. The MUNANA substrate is added to initiate the enzymatic reaction. c. The reaction is incubated at 37°C for a specified period. d. The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer. e. The concentration of AV-5080 that inhibits 50% of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiviral Activity in Cell Culture (MDCK Cells)
This assay determines the efficacy of a compound in inhibiting influenza virus replication in a cellular context.
Principle: The cytopathic effect (CPE) caused by viral replication in a cell monolayer is observed. The ability of a compound to protect the cells from CPE is a measure of its antiviral activity.
Methodology:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are grown to confluency in 96-well plates.
-
Virus: The influenza virus strain of interest is used to infect the cells.
-
Procedure: a. Serial dilutions of AV-5080 are added to the MDCK cell monolayers. b. The cells are then infected with a known titer of the influenza virus. c. The plates are incubated at 37°C in a CO₂ incubator for a period sufficient to cause CPE in the virus control wells (typically 2-4 days). d. The cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red uptake) or by visual inspection of CPE. e. The concentration of AV-5080 that protects 90% of the cells from virus-induced death (EC₉₀) is determined.
In Vivo Efficacy in a Mouse Model
This study evaluates the therapeutic efficacy of a compound in a living organism infected with influenza virus.
Principle: Mice are lethally infected with an adapted influenza virus strain. The ability of the test compound to improve survival rates and reduce disease severity is assessed.
Methodology:
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.
-
Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain (e.g., A/Aichi/2/1969 H3N2).
-
Treatment: a. Treatment with AV-5080 or a vehicle control is initiated at a specified time post-infection (e.g., 4 hours). b. The compound is administered orally at various doses (e.g., 25 mg/kg) for a defined period (e.g., twice daily for 5 days).
-
Monitoring: a. Mice are monitored daily for signs of illness (e.g., weight loss, inactivity) and survival for a period of at least 14 days. b. The survival rates between the treated and control groups are compared.
Visualizations
Mechanism of Action of AV-5080
Caption: Mechanism of AV-5080 action on the influenza virus lifecycle.
Experimental Workflow: Neuraminidase Inhibition Assay
Caption: Workflow for the in vitro neuraminidase inhibition assay.
Experimental Workflow: In Vivo Mouse Efficacy Study
Caption: Workflow for the in vivo mouse efficacy study.
